1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione
Overview
Description
Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione is a heterobicyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential pharmacological applications. This compound is part of a broader class of octahydro-2H-pyrazino[1,2-a]pyrazines, which are known for their pharmacophoric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient synthetic routes for Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves a serendipitous one-pot synthesis. This method utilizes a nitro-Mannich reaction, where an unexpected nitro group displacement leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This reaction is carried out under specific conditions, including the use of high-resolution mass spectrometry (HRMS) to analyze the reaction mixtures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the one-pot synthesis approach represents a promising avenue for scalable production. The simplicity and efficiency of this method make it suitable for industrial applications, provided that the reaction conditions can be optimized for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to access fully reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the nitro group displacement observed in its synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and specific catalysts for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the compound, as well as substituted products that retain the core structure of the octahydro-2H-pyrazino[1,2-a]pyrazine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves its interaction with specific molecular targets and pathways. For instance, as a 5-HT2C receptor agonist, it binds to the receptor and modulates its activity, leading to various pharmacological effects . Similarly, its inhibitory activity against ROMK, USP30, and KRASG12C involves binding to these targets and disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Octahydro-2H-pyrido[1,2-a]pyrazine: This compound shares a similar core structure but differs in its specific functional groups and reactivity.
Octahydro-2H-pyrazino[1,2-a]pyrazine:
Uniqueness
What sets Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione apart is its unique combination of structural features and pharmacological potential. Its ability to undergo various chemical reactions and its broad range of applications in scientific research make it a compound of significant interest .
Properties
IUPAC Name |
1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-11-9-5-1-3-7-13(9)12(16)10-6-2-4-8-14(10)11/h9-10H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUOUKHMQDFLFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)N3CCCCC3C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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